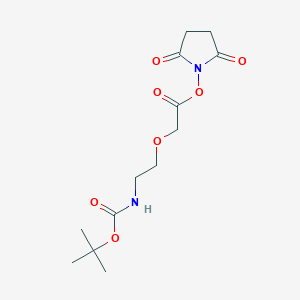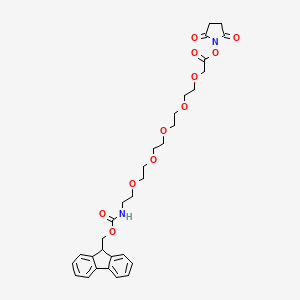
N-Boc-Aminoethane-SS-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-Aminoethane-SS-acetic acid is a chemical compound commonly used in organic synthesis and peptide chemistry. It is a derivative of aminoethane, an organic compound that contains both an amino group and an ethyl group. The compound is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The “SS” in the name of the compound refers to the presence of a disulfide linker, which is a covalent bond between two sulfur atoms. This disulfide linker is used as a cleavable linker in the synthesis of peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-Aminoethane-SS-acetic acid can be synthesized through various methods. One common method involves the protection of aminoethane with a Boc group, followed by the introduction of a disulfide linker. The Boc protection is typically achieved using tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The disulfide linker can be introduced using a reagent like dithiobis(succinimidyl propionate) (DSP) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield production of the compound. The use of solid Brønsted acid catalysts, such as H-BEA zeolite, in a continuous flow reactor can facilitate the Boc deprotection step, enhancing efficiency and productivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-Aminoethane-SS-acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Reduction Reactions: The disulfide linker can be cleaved under reducing conditions using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles depending on the desired functional group
Major Products Formed
Deprotected Aminoethane: Formed after the removal of the Boc group.
Reduced Aminoethane: Formed after the cleavage of the disulfide linker.
Substituted Aminoethane: Formed after nucleophilic substitution reactions
Applications De Recherche Scientifique
N-Boc-Aminoethane-SS-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of drug delivery systems where the disulfide linker can be cleaved in response to specific stimuli, such as changes in redox potential.
Industry: Applied in the production of peptide-based drugs and the development of novel materials
Mécanisme D'action
The mechanism of action of N-Boc-Aminoethane-SS-acetic acid involves the cleavage of the disulfide linker under reducing conditions. This cleavage releases the modified peptide or protein, allowing it to exert its biological effects. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the active amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-Aminoethane: Similar to N-Boc-Aminoethane-SS-acetic acid but lacks the disulfide linker.
N-Boc-Aminoethane-SS-propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
N-Fmoc-Aminoethane-SS-acetic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the disulfide linker. This combination allows for selective protection and cleavage, making it a versatile tool in peptide synthesis and drug delivery applications .
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-4-5-15-16-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJKNSBSDTWTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114269.png)
